molecular formula C12H22N2O3 B567831 tert-Butyl (3-aminopropyl)(methacryloyl)carbamate CAS No. 1373253-18-9

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate

Cat. No.: B567831
CAS No.: 1373253-18-9
M. Wt: 242.319
InChI Key: XACRUIWMDMEPBS-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is unique due to the presence of the methacryloyl group, which imparts distinct reactivity and allows for polymerization reactions. This makes it particularly valuable in the synthesis of polymeric materials and in applications requiring specific chemical modifications .

Biological Activity

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is a compound that has garnered attention in the field of biochemistry and drug delivery systems. Its unique structure allows it to participate in various biological activities, making it a subject of interest for researchers exploring its potential applications in therapeutics and drug delivery.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1373253-18-9
  • Density : 1.0±0.1 g/cm³
  • Melting Point : 22°C (lit.)
  • Boiling Point : 271.7°C at 760 mmHg

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with appropriate safety measures.

The biological activity of this compound primarily stems from its ability to modify cellular interactions and enhance drug delivery mechanisms. It acts as a bioactive agent that can influence membrane permeability and facilitate the transport of therapeutic agents across cell membranes.

  • Membrane Permeabilization :
    • Studies have shown that compounds with similar structures can significantly enhance the permeability of bacterial cell membranes, allowing for improved efficacy of antibiotics like clarithromycin against E. coli . This suggests that this compound may exhibit similar properties, potentially acting as a potentiator for antibiotic therapies.
  • Drug Delivery Systems :
    • The compound has been explored as part of drug delivery systems (DDS), particularly in pH-responsive formulations. For example, it can be incorporated into hydrophobic polymers that respond to pH changes, allowing for controlled release of drugs within tumor cells . This capability is crucial for targeted therapy, minimizing side effects on healthy tissues.

In Vitro Studies

In vitro studies have demonstrated the following biological activities associated with this compound:

StudyFindings
Study 1Enhanced cellular uptake in HepG2 liver tumor cells, leading to decreased cell viability at higher concentrations .
Study 2Demonstrated significant membrane permeabilization effects, increasing the efficacy of co-administered antibiotics .

Case Study 1: Antibiotic Potentiation

In a controlled study, this compound was used alongside clarithromycin to evaluate its effect on bacterial cultures. The results indicated a reduction in the minimum inhibitory concentration (MIC) of clarithromycin by up to 128-fold when combined with this compound, showcasing its potential as an antibiotic potentiator .

Case Study 2: Drug Delivery Applications

A recent investigation focused on the use of this compound in creating nanoparticles for drug delivery. The study reported that incorporating this compound into a polymer matrix significantly improved the loading capacity and controlled release profile of doxorubicin in HeLa cells, with minimal cytotoxicity observed in healthy cells .

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-(2-methylprop-2-enoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)10(15)14(8-6-7-13)11(16)17-12(3,4)5/h1,6-8,13H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACRUIWMDMEPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N(CCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719240
Record name tert-Butyl (3-aminopropyl)(2-methylacryloyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-18-9
Record name Carbamic acid, N-(3-aminopropyl)-N-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3-aminopropyl)(2-methylacryloyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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